molecular formula C20H20BrClFN3O B12766095 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(4-piperidinyl)-, monohydrobromide CAS No. 93592-57-5

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(4-piperidinyl)-, monohydrobromide

Cat. No.: B12766095
CAS No.: 93592-57-5
M. Wt: 452.7 g/mol
InChI Key: KJHDHBTYNZAATG-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, with its unique chemical structure, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring.

    Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are used to introduce the chlorine and fluorine atoms at specific positions on the benzodiazepine core.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Formation of the Hydrobromide Salt: The final compound is converted to its hydrobromide salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially altering its pharmacological properties.

    Substitution: Halogen atoms on the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, potentially leading to new analogs with different pharmacological profiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reference standard for analytical methods, such as chromatography and spectroscopy. It may also serve as a starting material for the synthesis of new benzodiazepine derivatives.

Biology

In biological research, the compound can be used to study the mechanisms of action of benzodiazepines, including their interactions with neurotransmitter receptors and their effects on cellular signaling pathways.

Medicine

Medically, this compound may be investigated for its potential therapeutic effects in treating anxiety, insomnia, and other central nervous system disorders. Preclinical and clinical studies would be necessary to evaluate its efficacy and safety.

Industry

In the pharmaceutical industry, this compound could be used in the development of new drugs, particularly those targeting the central nervous system. It may also be used in the formulation of diagnostic agents or as a tool in drug discovery research.

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr likely involves modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. Benzodiazepines typically enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory neurotransmission and resulting in sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.

    Alprazolam: Commonly used for anxiety and panic disorders.

    Lorazepam: Used for anxiety and as a premedication for anesthesia.

Uniqueness

Compared to these similar compounds, 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific chemical structure. The presence of the fluorine and piperidine substituents could influence its binding affinity to receptors, its metabolic stability, and its overall therapeutic profile.

Properties

CAS No.

93592-57-5

Molecular Formula

C20H20BrClFN3O

Molecular Weight

452.7 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-piperidin-4-yl-3H-1,4-benzodiazepin-2-one;hydrobromide

InChI

InChI=1S/C20H19ClFN3O.BrH/c21-13-5-6-18-16(11-13)20(15-3-1-2-4-17(15)22)24-12-19(26)25(18)14-7-9-23-10-8-14;/h1-6,11,14,23H,7-10,12H2;1H

InChI Key

KJHDHBTYNZAATG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Br

Origin of Product

United States

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